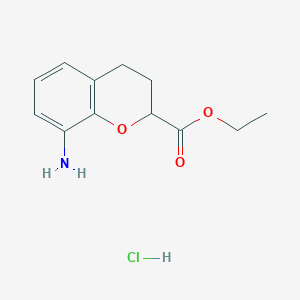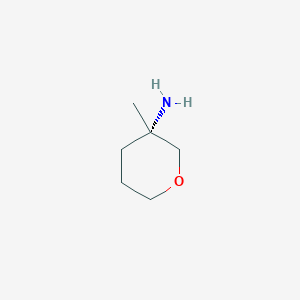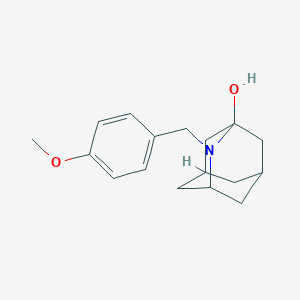
2-Benzyl-2-azaadamantan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Benzyl-2-azaadamantan-1-ol is a nitrogen-containing analog of adamantane, characterized by the presence of a benzyl group and a hydroxyl group attached to the nitrogen atom in the adamantane framework. This compound belongs to the class of azaadamantanes, which are known for their unique chemical and physical properties due to the substitution of nitrogen atoms for carbon atoms in the adamantane structure .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Benzyl-2-azaadamantan-1-ol typically involves multiple steps starting from benzylamine. One common method includes the cyclization of benzylamine with formaldehyde and subsequent reduction steps to form the azaadamantane core.
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the synthesis generally follows similar multi-step processes as in laboratory settings, with optimizations for scale, yield, and purity .
Analyse Chemischer Reaktionen
Types of Reactions: 2-Benzyl-2-azaadamantan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to remove the hydroxyl group or to modify the benzyl group.
Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride and sodium borohydride are frequently used reducing agents.
Substitution: Various halogenating agents and nucleophiles are used for substitution reactions.
Major Products Formed: The major products formed from these reactions include ketones, aldehydes, and various substituted azaadamantane derivatives .
Wissenschaftliche Forschungsanwendungen
2-Benzyl-2-azaadamantan-1-ol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex azaadamantane derivatives.
Biology: The compound is studied for its potential biological activities, including antiviral and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for its ability to interact with biological targets.
Industry: It is used in the development of new materials and catalysts due to its unique structural properties
Wirkmechanismus
The mechanism of action of 2-Benzyl-2-azaadamantan-1-ol involves its interaction with specific molecular targets. The nitrogen atom in the azaadamantane structure allows for unique binding interactions with enzymes and receptors. This compound can modulate various biological pathways, leading to its observed biological effects .
Vergleich Mit ähnlichen Verbindungen
2-Azaadamantane: Lacks the benzyl and hydroxyl groups, resulting in different chemical and biological properties.
2-Benzyl-2-azaadamantane: Similar structure but without the hydroxyl group.
2-Hydroxy-2-azaadamantane: Similar structure but without the benzyl group
Uniqueness: 2-Benzyl-2-azaadamantan-1-ol is unique due to the presence of both the benzyl and hydroxyl groups, which confer distinct chemical reactivity and biological activity compared to other azaadamantane derivatives .
Eigenschaften
IUPAC Name |
2-benzyl-2-azatricyclo[3.3.1.13,7]decan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO/c18-16-9-13-6-14(10-16)8-15(7-13)17(16)11-12-4-2-1-3-5-12/h1-5,13-15,18H,6-11H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJNYRQGREJARAA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(N3CC4=CC=CC=C4)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![Benzene, 1-fluoro-4-nitro-2-[(trifluoromethyl)thio]-](/img/structure/B8186890.png)
![benzyl[(3R,4S)-3-hydroxytetrahydro-2H-pyran-4-yl]carbamate](/img/structure/B8186895.png)





